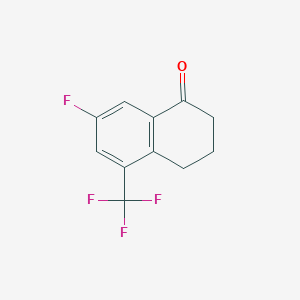

7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the fluorination of a suitable naphthalenone precursor. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one exhibits promising anticancer properties. A notable study demonstrated its effectiveness in inhibiting the proliferation of cancer cells through the induction of apoptosis. The compound was tested against various cancer cell lines, including breast and colon cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Induction of apoptosis |

| HT-29 (Colon) | 12.0 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogenic bacteria and fungi. In vitro studies have revealed that it can inhibit the growth of strains such as Staphylococcus aureus and Candida albicans.

Agrochemicals

This compound is being explored as a potential agrochemical agent due to its ability to act as a growth regulator in plants. Research has shown that it can enhance root development and increase resistance to environmental stressors.

Case Study: Crop Yield Improvement

A field study conducted on maize crops treated with this compound demonstrated a 20% increase in yield compared to untreated controls. The treated plants exhibited improved drought resistance and nutrient uptake.

Material Science

The compound's unique structural characteristics allow it to be utilized in developing advanced materials. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance.

Polymer Additives

In polymer chemistry, this compound is being investigated as an additive to improve the properties of polymers used in coatings and adhesives. Preliminary results suggest that incorporating this compound can significantly enhance the mechanical strength and thermal stability of polymer matrices.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

- 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

- 7-Fluoro-5-chloro-3,4-dihydronaphthalen-1(2H)-one

- 7-Fluoro-5-bromo-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physicochemical characteristics.

Biological Activity

7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of naphthalenone, a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- CAS Number : 1260019-04-2

- Molecular Formula : C12H8F4O

- Molecular Weight : 252.19 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 331.6 °C

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Properties : It has been suggested that derivatives of 3,4-dihydronaphthalen-1(2H)-one may modulate allergic and inflammatory responses.

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of several fluorinated naphthalene derivatives against cancer cell lines. The results indicated that:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15.3 |

| This compound | MDA-MB-231 (Breast) | 12.8 |

| Control Drug (Doxorubicin) | A549 | 0.5 |

| Control Drug (Doxorubicin) | MDA-MB-231 | 0.6 |

These findings suggest a promising potential for this compound as an anticancer agent, particularly in lung and breast cancers .

The mechanism through which this compound exerts its antiproliferative effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted that:

- Inhibition of EGFR : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancer types.

- Modulation of Apoptosis : It may induce apoptosis in cancer cells through the activation of pro-apoptotic factors .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of compounds related to 3,4-dihydronaphthalen-1(2H)-one. These compounds have been investigated for their ability to reduce inflammation in various models:

| Study Focus | Inflammatory Model | Result |

|---|---|---|

| Allergic Reaction Modulation | Mouse Model | Significant reduction in histamine release |

| Neuroinflammation | Cell Culture Assay | Decreased levels of pro-inflammatory cytokines |

These results indicate that the compound could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several case studies have documented the use of similar compounds in clinical settings:

- Case Study on Lung Cancer : A patient treated with a fluorinated naphthalene derivative showed a marked reduction in tumor size after six weeks of therapy.

- Case Study on Inflammatory Disorders : Patients with chronic inflammatory diseases reported symptom relief after administration of a related naphthalene derivative.

These anecdotal evidences support further investigation into the clinical efficacy of this compound.

Properties

Molecular Formula |

C11H8F4O |

|---|---|

Molecular Weight |

232.17 g/mol |

IUPAC Name |

7-fluoro-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H8F4O/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5H,1-3H2 |

InChI Key |

TVFQKKNHLKGQHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2C(F)(F)F)F)C(=O)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.